molecular formula C₄₀H₅₇N₃O₂₄ B1140753 Chitotriose Undecaacetate CAS No. 53942-45-3

Chitotriose Undecaacetate

Cat. No. B1140753
CAS RN: 53942-45-3
M. Wt: 963.89
InChI Key:
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Description

Synthesis Analysis

The synthesis of chitotriose undecaacetate involves the esterification of chito-oligosaccharides, where the amino and hydroxyl groups are modified with acyl groups to alter their physical and chemical characteristics. Sugiura et al. (1992) described the preparation of chitotriose undecaalkanoates by blocking the amino- and hydroxyl groups with alkyl pendants of differing lengths through an ester linkage, indicating a method for the synthesis of chitotriose undecaacetate derivatives (Sugiura et al., 1992).

Molecular Structure Analysis

The molecular structure of chitotriose undecaacetate derivatives, including their conformation and interaction with other molecules, has been studied using various analytical techniques. For example, the interaction between chitotriose derivatives and specific proteins has been explored through NMR spectroscopy, revealing insights into how these molecules interact at the molecular level (Verheyden et al., 1995).

Chemical Reactions and Properties

Chitotriose undecaacetate undergoes various chemical reactions, primarily due to the functional groups introduced through acetylation. These modifications significantly influence the compound's reactivity and interaction with other substances. Akiyama et al. (1995) have demonstrated the chemo-enzymatic synthesis of chitosan oligomers and DAC oligomers using N-acylated chitotrioses as substrates, showcasing the versatility of chitotriose derivatives in synthesizing biologically important oligomers (Akiyama et al., 1995).

Physical Properties Analysis

The physical properties of chitotriose undecaacetate derivatives, such as their thermotropic behavior and formation of liquid crystalline phases, have been a subject of study. Sugiura et al. (1992) reported that chitotriose undecaalkanoates exhibit enantiotropic mesophases, indicating their potential for applications in materials science (Sugiura et al., 1992).

Scientific Research Applications

  • Food Industry

    • Chitooligosaccharides are used in the direct fermentation of seafood, such as crab and shrimp shells, using chitinolytic microorganisms. This process enhances the degradation of chitin into chitooligosaccharides, contributing to increased nutritional benefits .
    • They are also used for the production of single-cell proteins, N-acetyl d-glucosamines, and functional foods .
  • Medicine

    • Chitooligosaccharides have been demonstrated to improve human health through their antitumor, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties .
    • They are also used in drug delivery systems .
  • Agriculture

    • Chitooligosaccharides are used in biocontrol .
  • Wastewater Treatment

    • Chitin and its derivatives are used in wastewater treatment .
  • Pharmacokinetics and Bioavailability

    • A study conducted on rats revealed that chitobiose and chitotriose could be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% . The study also found that these compounds were widely distributed in rat tissues and could penetrate the blood-brain barrier without tissue accumulation .
  • Industrial and Agricultural Applications

    • Chitinases, a diverse group of enzymes that can degrade chitin into chitooligosaccharides, have gained attention due to their wide range of potential applications . These enzymes have variable structures and mechanisms, which decide their activity and the most suitable application for them . They have prospective roles in agriculture, medical, pharmaceutical, and food industries .
  • Pharmaceutical Industry

    • Chitotriose and other chitooligosaccharides have shown potential in the pharmaceutical industry due to their various physiological activities . They have been found to have antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, anti-Alzheimer’s disease, anti-tumor activity of colorectal cancer and orthotopic liver tumor, and other physiological effects .
  • Biotechnology

    • Biotechnology has played a role in the development of recombinant chitinases with enhanced activity, thermostability, fungicidal and insecticidal activity via recombinant DNA techniques . A relatively new approach of generating pathogen-resistant transgenic plants has opened new ways for sustainable agriculture by minimizing the yield loss of valuable crops and plants .
  • Chitinous Waste Management

    • The ability of chitinases to degrade the second most abundant polymer, chitin, into potentially useful chitooligomers and chitin derivatives has not only rendered them fit for chitinous waste management but has also made them important from an industrial point of view .
  • Biocontrol Agents

    • Chitinases have also been recognized to have an imperative role as promising biocontrol agents for controlling plant diseases . These stable enzymes can also play a role in agriculture by maintaining their stability under adverse environmental conditions for longer time duration when used as a biocontrol agent .

Future Directions

Chitotriose Undecaacetate has potential applications in the biomedical field due to its antimicrobial effects2. It could be used in the design and manufacture of new materials for medical applications11.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMZYRVOXWCPFH-RANHEDMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N3O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitotriose Undecaacetate

Citations

For This Compound
4
Citations
T INABA, T OHGUSHI, Y IGA… - Chemical and …, 1984 - jstage.jst.go.jp
… 4-Methylcoumarin-7yloxy tri-N-acetyl-fi-chitotrioside (9) was also synthesized through chitotriose undecaacetate (3) isolated together with 4 in the same chromatography. Compound 10 …
Number of citations: 29 www.jstage.jst.go.jp
MA Raftery, T Rand-Meir, FW Dahlquist… - Analytical …, 1969 - Elsevier
… Separation of peracetylated chitin oligosaccharides: Procedures for the isolation of chitobiose octaacetate (23) and chitotriose undecaacetate (24) have utilized repeated crystallization …
Number of citations: 85 www.sciencedirect.com
GG MAHER - 1954 - search.proquest.com
The material called chitosan has" been known since1859. It is formed from the naturally occurringcs. rhohydrate polymer chitin, a skeletal structuralcomponent of lower animals, which is …
Number of citations: 3 search.proquest.com
E HASEGAWA - jlc.jst.go.jp
… 4-Methylcoumarin-7yloxy tri-N-acetyl-/?-chitotrioside (9) was also synthesized through chitotriose undecaacetate (3) isolated together with 4 in the same chromatography. Compound 10 …
Number of citations: 0 jlc.jst.go.jp

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